molecular formula C25H19N3O7 B11144132 Ethyl 4-{[(3-{[(4-nitrophenyl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate

Ethyl 4-{[(3-{[(4-nitrophenyl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B11144132
M. Wt: 473.4 g/mol
InChI Key: AYELLGUDZBBFBY-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-nitrobenzamido)-1-benzofuran-2-amido]benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, which is fused with a benzoate ester and a nitrobenzamido group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-nitrobenzamido)-1-benzofuran-2-amido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrobenzoyl chloride with 3,4-diaminobenzoate in the presence of a base such as triethylamine (Et3N) to form the intermediate compound . This intermediate is then subjected to further reactions to introduce the benzofuran ring and the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation and ultrasound to enhance reaction rates and yields. For example, the esterification of 4-nitrobenzoic acid with ethanol can be catalyzed by ultradispersed natural zeolites under microwave or ultrasound irradiation, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-nitrobenzamido)-1-benzofuran-2-amido]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The benzofuran ring can be subjected to reduction reactions to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamido group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 4-[3-(4-nitrobenzamido)-1-benzofuran-2-amido]benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-nitrobenzamido)-1-benzofuran-2-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamido group can form hydrogen bonds with target proteins, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Ethyl 4-[3-(4-nitrobenzamido)-1-benzofuran-2-amido]benzoate is unique due to the presence of both a benzofuran ring and a nitrobenzamido group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C25H19N3O7

Molecular Weight

473.4 g/mol

IUPAC Name

ethyl 4-[[3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carbonyl]amino]benzoate

InChI

InChI=1S/C25H19N3O7/c1-2-34-25(31)16-7-11-17(12-8-16)26-24(30)22-21(19-5-3-4-6-20(19)35-22)27-23(29)15-9-13-18(14-10-15)28(32)33/h3-14H,2H2,1H3,(H,26,30)(H,27,29)

InChI Key

AYELLGUDZBBFBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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